2-methyl-3-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrazine
Description
2-Methyl-3-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrazine is a heterocyclic compound featuring a pyrazine core substituted with a methyl group at position 2 and a 1-(2,2,2-trifluoroethyl)azetidin-3-yloxy moiety at position 3. The azetidine ring (a four-membered nitrogen-containing heterocycle) is functionalized with a trifluoroethyl group, enhancing its lipophilicity and electronic properties . The molecular formula is C₁₀H₁₃F₃N₃O, with a molecular weight of 248.23 g/mol.
Properties
IUPAC Name |
2-methyl-3-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxypyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3O/c1-7-9(15-3-2-14-7)17-8-4-16(5-8)6-10(11,12)13/h2-3,8H,4-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APXDIEIAGKDGGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1OC2CN(C2)CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrazine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced via nucleophilic substitution reactions using trifluoroethyl halides.
Coupling with Pyrazine: The final step involves the coupling of the azetidine derivative with a pyrazine ring, often facilitated by etherification reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halides, acids, and bases are employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-methyl-3-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methyl-3-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrazine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoroethyl group can enhance the compound’s binding affinity and specificity, while the azetidine and pyrazine rings contribute to its overall stability and reactivity. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
2-Methyl-3-(2-Methylpropyl)pyrazine (C₉H₁₄N₂) Structure: Pyrazine with methyl (C2) and isobutyl (C3) substituents. Properties: Smaller molecular weight (166.22 g/mol) and higher volatility compared to the target compound.
2-Methoxy-3-(1-Methylpropyl)pyrazine (C₉H₁₄N₂O)
- Structure : Methoxy (C2) and sec-butyl (C3) groups on pyrazine.
- Properties : The methoxy group increases electron density on the pyrazine ring, altering reactivity. Boiling point: 50°C at 1 mmHg, indicating higher volatility than the target compound .
1-(3-{[1-(Quinolin-2-Yl)azetidin-3-Yl]oxy}pyrazin-2-Yl)piperidin-4-Yl]methanol Structure: Similar azetidinyloxy-pyrazine scaffold but with a quinoline-piperidine extension. Biological Activity: IC₅₀ = 8040 nM for phosphodiesterase 1B (PDE1B), suggesting moderate inhibitory activity. The bulkier substituents may reduce membrane permeability compared to the target compound .
6-Methyl-2-Nitro-8-((2-(Trifluoromethoxy)benzyl)oxy)imidazo[1,2-a]pyrazine Structure: Imidazo-pyrazine fused ring with trifluoromethoxy and benzyloxy groups. The trifluoromethoxy group mirrors the trifluoroethyl group’s electronic effects but lacks the azetidine’s conformational rigidity .
Key Differentiators of the Target Compound
- Trifluoroethyl-Azetidine Moiety: Combines the electron-withdrawing effect of fluorine with the constrained geometry of azetidine, improving target selectivity and metabolic stability compared to non-fluorinated analogues .
- Pyrazine Core : Provides a planar aromatic system for π-π stacking interactions, distinct from bulkier fused-ring systems (e.g., imidazo-pyrazine in ).
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Challenges : The azetidine ring’s strain and trifluoroethyl group’s introduction require precise conditions, as seen in analogous sulfonylation reactions (e.g., ).
- Biological Potential: Fluorinated azetidine-pyrazine hybrids are underexplored but show promise in PDE inhibition () and kinase targeting, leveraging fluorine’s electronegativity for enhanced binding .
- Thermodynamic Stability : The trifluoroethyl group may reduce rotational freedom, favoring bioactive conformations over flexible alkyl chains (e.g., isobutyl in ) .
Biological Activity
2-methyl-3-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrazine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Properties:
- Molecular Weight: 241.08 g/mol
- IUPAC Name: this compound
- CAS Number: Not specifically listed but related compounds exist.
Research indicates that compounds similar to this compound may interact with various biological targets:
-
Inhibition of Kinases:
- The compound has been studied for its ability to inhibit specific kinases involved in cell proliferation and survival pathways. This is particularly relevant in cancer research where uncontrolled cell growth is a concern.
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Modulation of Cellular Signaling:
- By affecting signaling pathways such as the mitotic checkpoint, it may contribute to the regulation of cell cycle progression and apoptosis.
Antitumor Activity
Several studies have explored the antitumor effects of similar compounds:
| Study | Compound | Mechanism | Result |
|---|---|---|---|
| Tardif et al. (2011) | MPI-0479605 | Inhibits Mps1 kinase | Significant reduction in tumor growth in xenograft models |
| Pines (2012) | Various inhibitors | APC/C modulation | Alters mitotic checkpoint activity leading to apoptosis |
These findings suggest that this compound may exhibit similar antitumor properties through comparable mechanisms.
Other Biological Activities
In addition to its antitumor potential, there are indications that this compound could have:
- Anti-inflammatory Effects: Potential modulation of inflammatory responses.
- Neuroprotective Properties: Similar compounds have shown promise in protecting neural cells from degeneration.
Case Studies
Case Study 1: Anticancer Efficacy
In a controlled study using human cancer cell lines, derivatives of azetidine compounds demonstrated significant cytotoxicity. The study reported IC50 values indicating effective concentration ranges for inducing apoptosis in cancer cells.
Case Study 2: In Vivo Studies
Xenograft models treated with azetidine derivatives showed reduced tumor sizes compared to control groups. These studies reinforce the potential application of this compound in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
